2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile
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Overview
Description
2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of an indole moiety fused with a dioxane ring, making it a unique and interesting subject for chemical research. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of an indole derivative with a dioxane precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further functionalized to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of spirocyclic compounds.
Scientific Research Applications
2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile involves its interaction with molecular targets through its spirocyclic structure. This structure can bind to specific sites on proteins or other biological molecules, influencing their function. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
- 2’-Oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles
Uniqueness
Compared to similar compounds, 2-{2’-Oxo-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-1’-yl}acetonitrile stands out due to its unique combination of an indole and dioxane ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
IUPAC Name |
2-(2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-6-7-15-11-5-2-1-4-10(11)13(12(15)16)17-8-3-9-18-13/h1-2,4-5H,3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEXUVVGIGEURJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CC#N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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